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Compound of Interest

Compound Name: AZD3965

Cat. No.: B1666217 Get Quote

An objective analysis of preclinical data on the combination of AZD3965 with chemotherapy

and radiation, providing researchers, scientists, and drug development professionals with a

comprehensive guide to its performance, underlying mechanisms, and experimental

frameworks.

AZD3965, a selective inhibitor of monocarboxylate transporter 1 (MCT1), has emerged as a

promising therapeutic agent in oncology by targeting the metabolic symbiosis within tumors. By

blocking lactate transport, AZD3965 disrupts the energy supply of cancer cells, leading to

intracellular acidification and metabolic stress.[1][2] Preclinical studies have demonstrated that

combining AZD3965 with conventional chemotherapy and radiation can significantly enhance

anti-tumor efficacy. This guide provides a detailed comparison of AZD3965 combination

therapies, supported by experimental data, detailed protocols, and visual representations of

key biological pathways and experimental designs.

Performance in Combination with Chemotherapy
Preclinical evidence strongly supports the synergistic effect of AZD3965 with chemotherapeutic

agents, particularly in hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL)

and Burkitt's lymphoma.

Quantitative Data Summary
The following table summarizes the key quantitative findings from a preclinical study evaluating

AZD3965 in combination with doxorubicin and rituximab in a Raji Burkitt's lymphoma xenograft
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model.

Treatment Group Dosing Schedule
Tumor Growth
Inhibition (TGI)

p-value vs. Vehicle

Vehicle - - -

AZD3965
50 mg/kg, twice daily

(BID), oral
52% p = 0.0005

Doxorubicin
3 mg/kg, once weekly,

intravenous
47% p = 0.0001

AZD3965 +

Doxorubicin

50 mg/kg BID (oral) +

3 mg/kg weekly (IV)
81% p < 0.0005

Rituximab
10 mg/kg,

intraperitoneal
- -

AZD3965 + Rituximab
100 mg/kg BID (oral)

+ 10 mg/kg (IP)

Significant anti-tumor

efficacy
-

Data sourced from preclinical studies on Raji xenograft models.[1]

These results demonstrate a significant enhancement in tumor growth inhibition when

AZD3965 is combined with doxorubicin compared to either agent alone.[1] The combination

with rituximab also showed significant efficacy, with some tumors becoming non-measurable.[1]

Performance in Combination with Radiation Therapy
The combination of AZD3965 with radiation has shown promise in sensitizing cancer cells to

the effects of radiotherapy, particularly in solid tumors like small cell lung cancer (SCLC).

Quantitative Data Summary
A study investigating AZD3965 and radiation in SCLC xenografts revealed a significant

therapeutic advantage for the combination.
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Treatment Group Dosing Schedule Outcome

AZD3965 - Inhibition of tumor growth

Radiation 2Gy for 3 days -

AZD3965 + Radiation -

Significantly greater

therapeutic effect than either

modality alone

Data from a study on small cell lung cancer xenografts.[3][4]

The study concluded that combining MCT1 inhibition with radiotherapy is a strongly supported

treatment strategy for SCLC and other solid tumors.[4]

Mechanism of Action: Signaling Pathway
AZD3965's primary mechanism is the inhibition of MCT1, a key transporter of lactate. In

glycolytic tumor cells, this leads to an intracellular accumulation of lactate, disrupting the

tumor's metabolic state. This disruption enhances the efficacy of both chemotherapy and

radiation.
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Glycolytic Tumor Cell

Downstream Effects

Glucose

Glycolysis

Pyruvate

Intracellular
Lactate

MCT1

Lactate Efflux

Intracellular Lactate
Accumulation

AZD3965

Decreased
Intracellular pH

Metabolic Stress

Increased Sensitivity to
Chemotherapy & Radiation
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Experiment Setup

Treatment Regimen

Data Collection & Analysis

Implant Raji cells
in SCID mice

Allow tumors to
reach ~100-200 mm³

Randomize mice
into treatment groups

Vehicle

AZD3965 (oral, BID)

Doxorubicin (IV, weekly)

AZD3965 + Doxorubicin

Measure tumor volume
twice weekly

Calculate Tumor
Growth Inhibition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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